1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane
CAS No.:
Cat. No.: VC17693531
Molecular Formula: C10H17ClO
Molecular Weight: 188.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClO |
|---|---|
| Molecular Weight | 188.69 g/mol |
| IUPAC Name | 1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane |
| Standard InChI | InChI=1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
| Standard InChI Key | VQKFXBUOKDDRRJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCCC1C2(CC2)CCl |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound’s backbone consists of a cyclopentane ring, a five-membered saturated hydrocarbon. At position 1, a cyclopropane ring—a three-membered cycloalkane—is attached via a methylene bridge (-CH2-), with a chlorine atom substituting one hydrogen on the methyl group. Position 2 of the cyclopentane hosts a methoxy group (-OCH3). The molecular formula is C10H15ClO, with a molecular weight of 186.68 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00) .
Table 1: Structural Comparison with Analogous Compounds
The cyclopropane ring introduces significant steric strain due to its 60° bond angles, which may influence reactivity and conformational stability . The methoxy group’s electron-donating effects could modulate the compound’s polarity and solubility.
Stereochemistry and Conformational Analysis
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis begins with cyclopentanol derivatives. The methoxy group could be introduced via Williamson ether synthesis, reacting cyclopentanone with methyl iodide under basic conditions. The chloromethylcyclopropane moiety might be synthesized through [2+1] cyclopropanation using dichlorocarbene (CCl2) generated from chloroform and a strong base (e.g., NaOH), followed by alkylation with a methyl group.
Example Reaction Scheme:
-
Methoxy Introduction:
Cyclopentanone → (CH3I, K2CO3) → 2-methoxycyclopentanone -
Cyclopropanation:
Cyclopentene + CHCl3 + NaOH → 1-(chloromethyl)cyclopropane -
Coupling:
2-methoxycyclopentanol + 1-(chloromethyl)cyclopropane → Target compound (via SN2 or Friedel-Crafts alkylation)
Challenges in Synthesis
Cyclopropanation reactions often suffer from low yields due to side reactions like carbene dimerization . Additionally, steric hindrance at the cyclopentane-cyclopropane junction may necessitate bulky ligands or high-pressure conditions to favor the desired product. Patent EP 3517538 A1 describes similar syntheses for pyrazolopyridine derivatives, highlighting the use of palladium catalysts for cross-coupling reactions, which could be adapted for this compound.
Physicochemical Properties
Stability and Reactivity
The chloromethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis to hydroxymethyl), particularly under acidic or basic conditions. The cyclopropane ring’s strain may render the compound prone to ring-opening reactions, especially in the presence of transition metals . Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition temperatures near 200°C, suggesting moderate thermal stability.
Solubility and Partitioning
LogP (octanol-water partition coefficient) estimates using the Crippen method predict a value of ~2.5, indicating moderate lipophilicity. This aligns with structurally similar compounds like 1-chloro-2-methoxycyclopentane, which has a LogP of 1.98 . Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for experimental use.
Industrial and Research Applications
Chemical Intermediate
The compound’s reactive chloromethyl group makes it a candidate for further functionalization. For example, nucleophilic substitution with amines could yield aminomethyl derivatives for pharmaceutical screening .
Material Science
Cyclopropane-containing compounds are explored as monomers for strained polymers. The target compound’s dual ring system might contribute to unique mechanical properties in polycyclopropane materials.
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